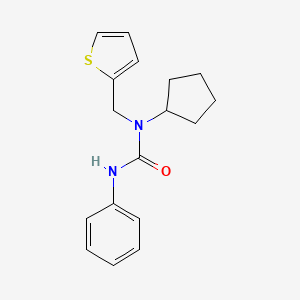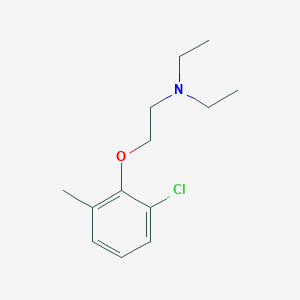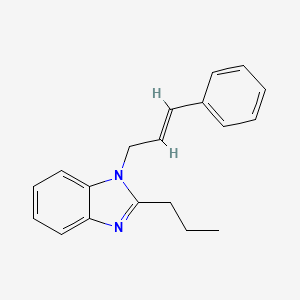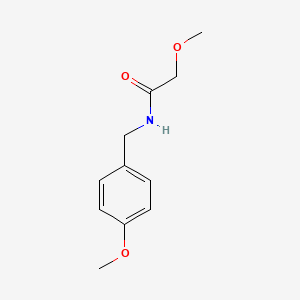
N-cyclopentyl-N'-phenyl-N-(2-thienylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-phenyl-N-(2-thienylmethyl)urea, commonly known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system.
Mécanisme D'action
CP-47,497 exerts its effects by binding to the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including pain perception, appetite, and mood. Activation of the CB1 receptor by CP-47,497 leads to the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in preclinical studies. CP-47,497 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of CP-47,497.
Avantages Et Limitations Des Expériences En Laboratoire
CP-47,497 is a potent agonist of the CB1 receptor, which makes it a valuable tool for studying the physiological and biochemical effects of CB1 receptor activation. However, the use of CP-47,497 in lab experiments is limited by its complex synthesis method and potential for toxicity. Additionally, the effects of CP-47,497 on the CB1 receptor may differ from those of endogenous cannabinoids, which may limit the relevance of findings obtained using CP-47,497.
Orientations Futures
Future research on CP-47,497 should focus on further understanding its therapeutic potential and investigating its potential as a treatment for various conditions, including multiple sclerosis, epilepsy, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-47,497 and to develop more efficient synthesis methods. Finally, the potential for toxicity and the differences in effects between CP-47,497 and endogenous cannabinoids should be further investigated to ensure the safety and relevance of its use in lab experiments.
Méthodes De Synthèse
CP-47,497 is synthesized by a multistep process involving the reaction of 2-thienylmethylamine with phenyl isocyanate, followed by the reaction of the resulting intermediate with cyclopentyl chloroformate. The final product is obtained by the reaction of the intermediate with urea. The synthesis method of CP-47,497 is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
CP-47,497 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. CP-47,497 has also been investigated for its potential as a treatment for various conditions, including multiple sclerosis, epilepsy, and cancer. However, further research is needed to fully understand the therapeutic potential of CP-47,497.
Propriétés
IUPAC Name |
1-cyclopentyl-3-phenyl-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(18-14-7-2-1-3-8-14)19(15-9-4-5-10-15)13-16-11-6-12-21-16/h1-3,6-8,11-12,15H,4-5,9-10,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNHGNSGJKETDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CS2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-phenyl-1-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5859397.png)
![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5859405.png)

![3-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5859422.png)
![1-[(diphenylphosphoryl)methyl]piperidine](/img/structure/B5859427.png)
![N'-[(2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859431.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5859432.png)
![N-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5859438.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5859441.png)

![5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B5859457.png)

